1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1,5-dimethyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-14(2)17-8-5-9-19-20(17)24-22(29-19)27(13-16-7-6-10-23-12-16)21(28)18-11-15(3)26(4)25-18/h5-12,14H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQQHKHXMVCGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the benzothiazole and pyridine moieties. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound's structure allows it to interact with various cellular targets involved in cancer proliferation and survival. Research indicates that similar compounds exhibit significant cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The benzothiazole component is known for its antimicrobial activity. Compounds containing this moiety have been synthesized and tested against a range of bacterial and fungal pathogens. In vitro studies suggest that derivatives similar to the compound demonstrate effective inhibition of microbial growth, making them potential candidates for antibiotic development .
Anti-inflammatory Effects
Inflammation plays a crucial role in various chronic diseases, including cancer and autoimmune disorders. Compounds with pyrazole structures have shown promise in reducing inflammatory markers in preclinical models. The specific interactions of 1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide with inflammatory pathways warrant further investigation to confirm its efficacy .
Case Studies
Synthesis Techniques
The synthesis of This compound typically involves multi-step organic reactions including:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives.
- Benzothiazole Synthesis : Through condensation reactions.
- Final Coupling Reactions : To attach the pyridine and carboxamide groups.
These methods are critical for ensuring high yield and purity, which are essential for subsequent biological testing.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations:
- Substituent Diversity: The benzothiazole and pyridinylmethyl groups in the target compound are distinct from the diaryl () or boronate-based () substituents in analogs. These groups may confer enhanced lipophilicity or hydrogen-bonding capacity.
Table 3: Reported Activities of Structural Analogs
Hypotheses for the Target Compound:
- Antimicrobial Action: Pyrazole-benzothiazole hybrids may disrupt microbial membranes or enzymes, akin to oxazepin derivatives in .
Biological Activity
1,5-Dimethyl-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic compound characterized by its complex structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrazole core linked to a benzothiazole moiety and a pyridine substituent. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the benzothiazole and pyrazole rings contributes to its affinity for these targets, potentially modulating their activities.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 μg/mL |
| 2 | S. aureus | 16 μg/mL |
| 3 | Pseudomonas aeruginosa | 64 μg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Recent investigations into the anticancer properties of similar pyrazole derivatives have revealed promising results. These compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives, including those related to our compound. Results showed that certain analogs exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .
- Anti-inflammatory Properties : In a recent study, compounds similar to this compound were tested for their ability to inhibit NF-kB signaling pathways in macrophages. The results indicated a significant reduction in TNF-alpha production, highlighting its potential as an anti-inflammatory agent .
- Anticancer Activity : A comprehensive study assessed various pyrazole derivatives for their anticancer activities against breast cancer cell lines. The findings indicated that compounds with similar structural motifs could effectively induce apoptosis through the mitochondrial pathway .
Q & A
Basic Question: What are the recommended synthetic routes and critical characterization techniques for this compound?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. Key steps include:
- Substitution optimization : The chloroacetamide group in related pyrazole derivatives (e.g., ) allows nucleophilic displacement with benzothiazole or pyridylmethyl amines.
- Coupling reactions : Use KCO in DMF for alkylation or amidation, as described for similar pyrazole-thiol derivatives .
Characterization : - X-ray crystallography (e.g., single-crystal studies for analogous compounds ).
- NMR/HRMS : Confirm regiochemistry of methyl and propan-2-yl groups.
- HPLC purity analysis (>95% for biological assays).
Advanced Question: How can computational methods optimize reaction conditions for large-scale synthesis?
Methodological Answer:
Adopt the ICReDD framework ( ), integrating quantum chemical calculations (e.g., DFT for transition-state modeling) with high-throughput experimentation. For example:
- Screen solvents (DMF, THF) and bases (KCO, EtN) using reaction path search algorithms.
- Validate predictions with microreactor trials to minimize side products (e.g., N-alkylation vs. O-alkylation).
Basic Question: Which spectroscopic techniques resolve structural ambiguities in the pyrazole-benzothiazole hybrid?
Methodological Answer:
- H-C HMBC NMR : Correlate pyrazole C3-carboxamide with benzothiazole protons.
- NOESY : Confirm spatial proximity of pyridinylmethyl and propan-2-yl groups.
- IR spectroscopy : Identify carbonyl stretching frequencies (1650–1700 cm) to distinguish amide vs. ester bonds .
Advanced Question: How to address contradictions in biological activity data across assays?
Methodological Answer:
- Dose-response normalization : Account for solubility differences (e.g., DMSO vs. aqueous buffers).
- Target engagement assays : Use SPR or thermal shift assays to confirm direct binding vs. off-target effects.
- Meta-analysis : Compare with structurally related compounds (e.g., ’s oxazolo-pyridine derivatives) to identify scaffold-specific trends.
Advanced Question: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core modifications : Replace benzothiazole with oxadiazole ( ) or thiophene ( ) to assess ring electronics.
- Substituent scanning : Systematically vary propan-2-yl (e.g., cyclopropyl, tert-butyl) and pyridinyl groups.
- Free-Wilson analysis : Quantify contributions of methyl and carboxamide groups to activity .
Basic Question: What are the solubility challenges, and how can formulation improve bioavailability?
Methodological Answer:
- Salt formation : Screen HCl or sodium salts to enhance aqueous solubility.
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes ( , RDF2050104).
- Amorphous dispersion : Spray-drying with HPMCAS to stabilize the compound .
Advanced Question: How to model the compound’s binding mode using computational docking?
Methodological Answer:
- Protein preparation : Retrieve target structures (e.g., kinases, GPCRs) from PDB.
- Docking protocols : Use AutoDock Vina with flexible residues in the binding pocket.
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of key hydrogen bonds (e.g., pyrazole-carboxamide with catalytic lysine) .
Advanced Question: How to resolve discrepancies between predicted and experimental logP values?
Methodological Answer:
- QSAR validation : Compare computed logP (ChemAxon, ACD/Labs) with experimental HPLC-derived values.
- Fragment-based correction : Adjust for underestimated contributions of benzothiazole’s lipophilicity.
- Experimental measurement : Use shake-flask method with octanol/water partitioning .
Advanced Question: What in vivo study designs are recommended for assessing neuroactivity?
Methodological Answer:
- Pharmacokinetics : Conduct IV/PO dosing in rodents with LC-MS/MS plasma analysis.
- BBB penetration : Measure brain-to-plasma ratio via microdialysis.
- Behavioral assays : Use Morris water maze or rotarod tests, referencing pyrazole-based analgesics ( ).
Advanced Question: How to repurpose this compound for non-target indications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
